An In-Depth Technical Guide to the Physical Properties of 1-(4-Aminophenyl)-2-pyrrolidinemethanol
An In-Depth Technical Guide to the Physical Properties of 1-(4-Aminophenyl)-2-pyrrolidinemethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and methodologies for determining the essential physical properties of the chiral molecule, 1-(4-Aminophenyl)-2-pyrrolidinemethanol. This compound, a substituted pyrrolidine, holds potential significance in medicinal chemistry and drug development due to its structural motifs. A thorough understanding of its physical characteristics is paramount for its application in synthesis, formulation, and as a potential active pharmaceutical ingredient (API).
Core Molecular and Chemical Identity
1-(4-Aminophenyl)-2-pyrrolidinemethanol is a chemical entity with the CAS Registry Number 177908-38-2 . Its molecular structure consists of a pyrrolidine ring substituted at the nitrogen atom with a 4-aminophenyl group and at the adjacent carbon with a hydroxymethyl group. This configuration imparts specific chemical functionalities that govern its physical behavior.
A summary of its basic molecular identifiers is presented below:
| Property | Value | Source |
| CAS Number | 177908-38-2 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O | [1] |
| Molecular Weight | 192.26 g/mol | [1] |
| IUPAC Name | (1-(4-aminophenyl)pyrrolidin-2-yl)methanol | N/A |
| SMILES | Nc1ccc(N2CCCC2CO)cc1 | [1] |
| Purity (Typical) | ≥95% | N/A |
Elucidating Key Physical Properties: A Methodological Approach
The following sections detail the significance of key physical properties and provide standardized, step-by-step protocols for their experimental determination. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.
Melting Point
The melting point is a critical indicator of a compound's purity and is essential for identification and quality control. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the determination of the melting point range using a standard melting point apparatus.
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Sample Preparation:
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Ensure the 1-(4-Aminophenyl)-2-pyrrolidinemethanol sample is completely dry and finely powdered.
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Introduce a small amount of the powdered sample into a capillary tube, ensuring it is packed to a height of 2-3 mm.
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Apparatus Setup:
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Insert the capillary tube into the heating block of the melting point apparatus.
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Place a calibrated thermometer in the designated port.
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Measurement:
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Heat the apparatus at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.
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Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
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Record the temperature at which the first droplet of liquid appears (the onset of melting).
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Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).
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The recorded range is the melting point of the substance.
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Causality and Trustworthiness: A narrow melting point range (typically < 2°C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting range. This self-validating system allows for a quick assessment of sample purity.
Boiling Point
The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a fundamental physical constant that provides insight into the volatility and intermolecular forces of a compound. Due to the high molecular weight and presence of hydrogen bonding in 1-(4-Aminophenyl)-2-pyrrolidinemethanol, it is expected to have a high boiling point, and distillation should be performed under reduced pressure to prevent decomposition.
Experimental Protocol: Boiling Point Determination (Not Performed due to Lack of Data)
Standard methods for determining the boiling point, such as distillation or using a Thiele tube, would be appropriate. However, without a reference value, this would need to be approached with caution to avoid thermal degradation of the compound.
Solubility
Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the universally accepted shake-flask method for determining the thermodynamic solubility of a compound.
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System Preparation:
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Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol).
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Add an excess amount of 1-(4-Aminophenyl)-2-pyrrolidinemethanol to each vial to ensure a saturated solution is formed.
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Equilibration:
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Seal the vials and place them in a constant temperature shaker bath (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. The presence of undissolved solid should be visually confirmed.
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Sample Analysis:
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After equilibration, carefully withdraw a sample from the supernatant of each vial, ensuring no solid particles are transferred. Filtration or centrifugation can be used.
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Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Causality and Trustworthiness: The shake-flask method provides the thermodynamic or equilibrium solubility, which is a true measure of the saturation point. This is crucial for pre-formulation studies as it represents the maximum achievable concentration under stable conditions.
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound. For 1-(4-Aminophenyl)-2-pyrrolidinemethanol, the primary amino group and the pyrrolidine nitrogen are expected to be the main ionizable centers. The pKa values are critical for predicting the ionization state of the molecule at different physiological pHs, which in turn affects its solubility, absorption, and receptor binding.
Experimental Protocol: Potentiometric Titration for pKa Determination
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
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Solution Preparation:
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Accurately weigh a known amount of 1-(4-Aminophenyl)-2-pyrrolidinemethanol and dissolve it in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
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Calibrate a pH meter with standard buffer solutions.
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Titration:
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Place the solution in a temperature-controlled beaker with a magnetic stirrer.
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Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.
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Record the pH of the solution after each addition of the titrant.
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Data Analysis:
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Plot the pH of the solution as a function of the volume of titrant added.
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The pKa can be determined from the midpoint of the buffer region in the titration curve, where half of the functional group has been protonated or deprotonated.
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Causality and Trustworthiness: Potentiometric titration is a direct and reliable method for determining pKa values. The shape of the titration curve provides a visual confirmation of the ionization events, and the inflection points correspond to the equivalence points, from which the pKa can be accurately calculated.
Spectroscopic Characterization
Spectroscopic data is essential for the structural confirmation and identification of 1-(4-Aminophenyl)-2-pyrrolidinemethanol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and stereochemistry of the molecule.
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Infrared (IR) Spectroscopy: An IR spectrum would reveal the presence of key functional groups, such as the N-H stretches of the primary amine, the O-H stretch of the alcohol, and C-N and C-O stretching vibrations.
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural elucidation.
Currently, no publicly available, verified spectral data for 1-(4-Aminophenyl)-2-pyrrolidinemethanol (CAS 177908-38-2) has been identified. Researchers are advised to acquire this data as a primary step in their investigation.
Visualizing the Molecular Framework and Experimental Workflow
The following diagrams provide a visual representation of the chemical structure and a typical workflow for physical property determination.
Caption: 2D representation of 1-(4-Aminophenyl)-2-pyrrolidinemethanol.
Caption: Workflow for determining key physical properties.
Conclusion
This technical guide serves as a foundational resource for researchers working with 1-(4-Aminophenyl)-2-pyrrolidinemethanol. While a comprehensive dataset of its physical properties is yet to be established in the public domain, the detailed experimental protocols provided herein offer a clear and scientifically rigorous path to obtaining this critical information. A thorough characterization of its melting point, solubility, and pKa will be instrumental in unlocking the full potential of this compound in drug discovery and development.
